

# Physical and chemical properties of Methyl o-toluate

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## Compound of Interest

Compound Name: **Methyl o-toluate**

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An In-depth Technical Guide to **Methyl o-toluate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl o-toluate** (CAS No. 89-71-4). It includes detailed data, experimental protocols, and visualizations to support research and development activities.

## Chemical Identity and Structure

**Methyl o-toluate**, also known as Methyl 2-methylbenzoate, is an aromatic ester.<sup>[1][2]</sup> Its structure consists of a benzene ring substituted with a methyl group and a methyl ester group at the ortho position.<sup>[1]</sup>

- IUPAC Name: methyl 2-methylbenzoate<sup>[3]</sup>
- Molecular Formula: C<sub>9</sub>H<sub>10</sub>O<sub>2</sub><sup>[1][2]</sup>
- Molecular Weight: 150.17 g/mol <sup>[1][3]</sup>
- CAS Number: 89-71-4<sup>[1][4]</sup>
- Synonyms: Methyl 2-methylbenzoate, o-Toluic acid methyl ester, Methyl orthotoluate<sup>[1][3][5]</sup>

## Physical Properties

At room temperature, **Methyl o-toluate** is a clear, colorless liquid.[1][6] It possesses a characteristic floral odor, sometimes described with notes of ylang, orange flower, and grape.[1]

Table 1: Physical Properties of **Methyl o-toluate**

Property	Value	Source(s)
Melting Point	< -50 °C	[1][5][7]
Boiling Point	207-208 °C	[1][6][7]
Density	1.073 g/mL at 25 °C	[1][6]
Refractive Index (n <sub>20/D</sub> )	1.518 - 1.520	[1][2][7]
Vapor Pressure	12.9 Pa at 23°C; 0.164 mmHg	[1][8]
Flash Point	82 °C	[1][5][7]
Water Solubility	Not miscible or difficult to mix	[1][6]
LogP	3.0 at 25°C	[1]

## Chemical Properties and Reactivity

The chemical behavior of **Methyl o-toluate** is dictated by its aromatic ring and ester functional group. It is stable under normal conditions.[4]

- **Ester Hydrolysis:** Under acidic or basic conditions, the ester group can be hydrolyzed to yield o-toluic acid and methanol.[1] This is a common reaction for esters, proceeding via nucleophilic acyl substitution.[9]
- **Aromatic Substitution:** The benzene ring can undergo electrophilic aromatic substitution reactions. The methyl group acts as an ortho/para director, influencing the position of incoming substituents.[1]
- **Reduction:** The ester group can be reduced. The efficiency of reduction has been compared using different heterogeneous systems.[6]

- Incompatibilities: It is incompatible with strong oxidizing agents.[4] Conditions to avoid include open flames, hot surfaces, and sources of ignition.[4]

## Spectroscopic Data

Various spectroscopic techniques are used to identify and characterize **Methyl o-toluate**.

Table 2: Key Spectroscopic Data for **Methyl o-toluate**

Technique	Description
Infrared (IR) Spectroscopy	Shows characteristic absorption bands for the ester carbonyl (C=O) stretching and aromatic C-H stretching.[1][3]
Nuclear Magnetic Resonance (NMR)	<sup>1</sup> H NMR and <sup>13</sup> C NMR spectra show distinct signals for the aromatic protons, the ortho-position methyl group, and the methyl ester group.[1][3]
Mass Spectrometry (MS)	The mass spectrum typically displays a molecular ion peak at m/z 150, with fragmentation patterns consistent with an aromatic ester.[1][3]

## Experimental Protocols

The following are detailed methodologies for the synthesis and hydrolysis of **Methyl o-toluate**.

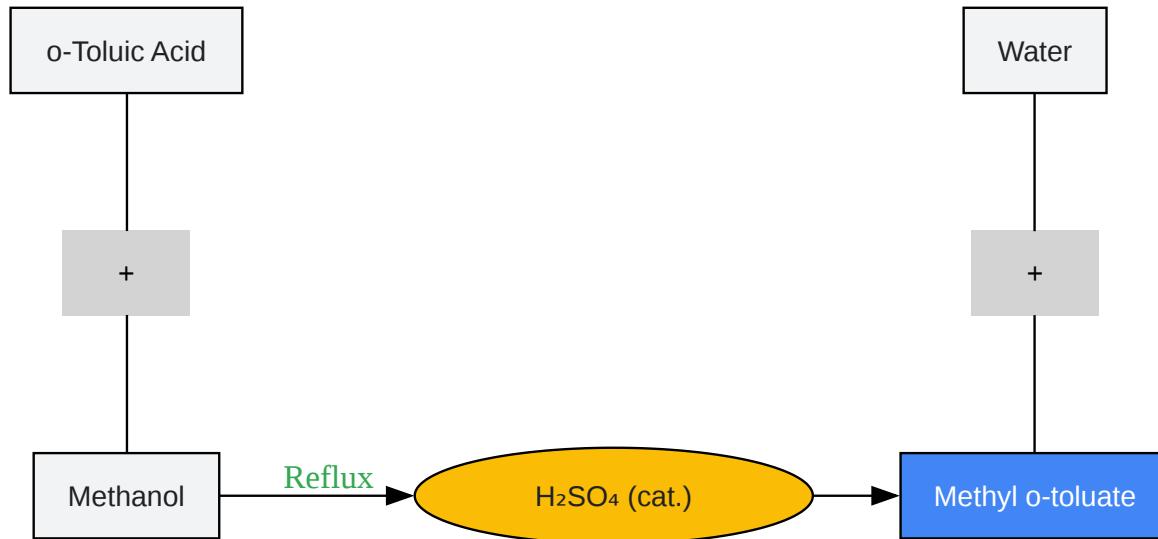
### Synthesis via Fischer Esterification

The primary industrial route for producing **Methyl o-toluate** is the Fischer esterification of o-toluic acid with methanol, using an acid catalyst.[1][7]

Reaction: o-Toluic Acid + Methanol  $\rightleftharpoons$  **Methyl o-toluate** + Water

Protocol:

- Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine o-toluiic acid (1.0 equivalent) and an excess of methanol (e.g., 10-20 equivalents), which serves as both reactant and solvent.
- Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or p-toluenesulfonic acid, to the mixture.[\[10\]](#)
- Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 1-5 hours.[\[1\]](#) The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent immiscible with water, such as diethyl ether or dichloromethane, and a similar volume of water. Shake the funnel to extract the product into the organic layer.
- Washing: Separate the organic layer and wash it sequentially with water and then brine to remove any remaining impurities.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
- Purification: The resulting crude product can be purified by distillation to obtain high-purity **Methyl o-toluate**.[\[1\]](#)

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Caption: Synthesis of **Methyl o-toluate** via Fischer Esterification.

## Hydrolysis (Saponification)

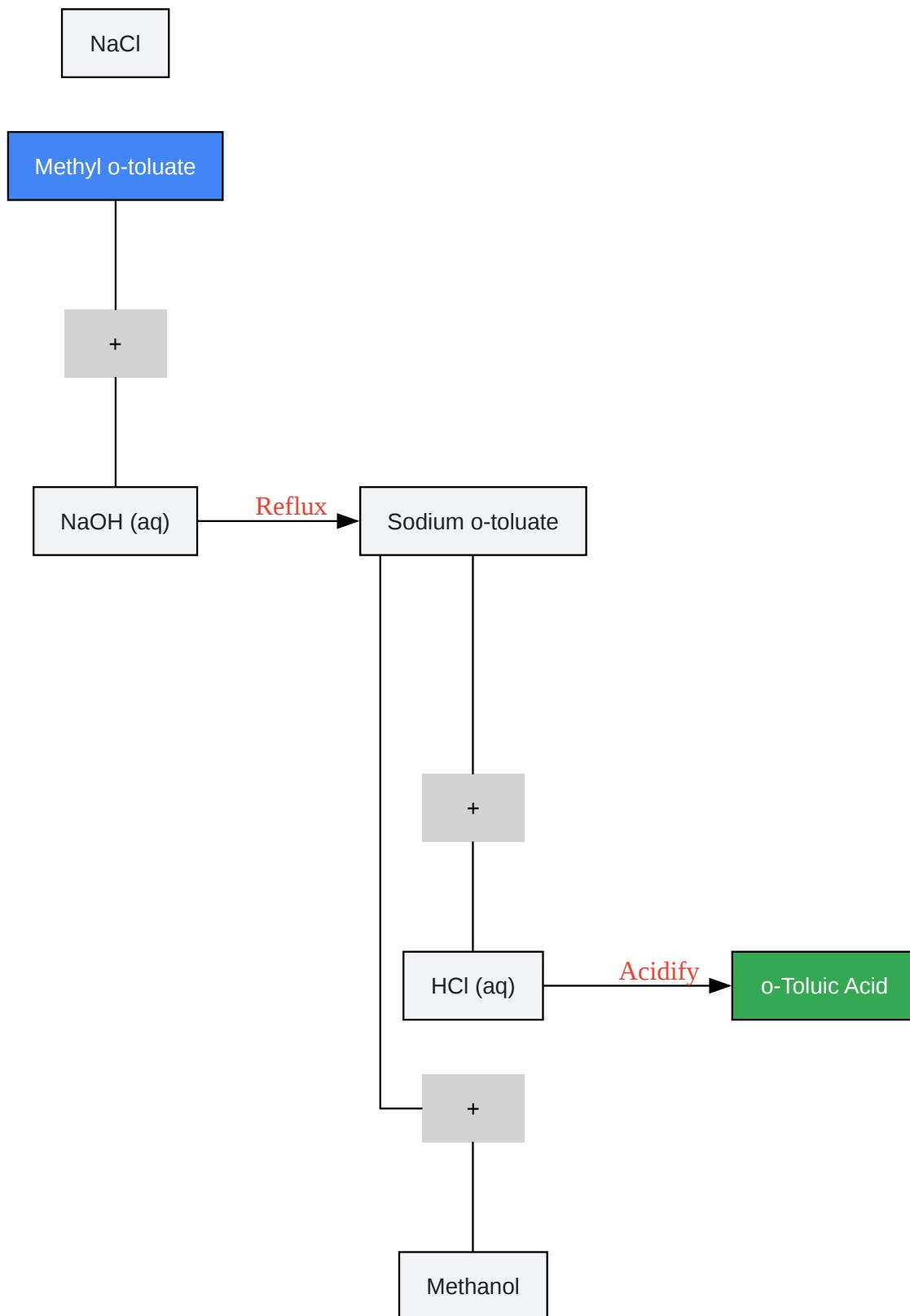
This protocol describes the base-catalyzed hydrolysis (saponification) of **Methyl o-toluate** to o-toluic acid.

Reaction: **Methyl o-toluate** + NaOH → Sodium o-toluate + Methanol

Protocol:

- Reaction Setup: In a round-bottom flask with a stir bar and reflux condenser, dissolve **Methyl o-toluate** (1.0 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v).[9]
- Base Addition: Add an excess of a strong base, such as sodium hydroxide (NaOH) pellets or solution (2.0-3.0 equivalents).[9][11]
- Reflux: Heat the mixture to reflux and stir for 1-6 hours, monitoring the reaction by TLC until the starting material is consumed.[9][11]

- **Workup - Solvent Removal:** Allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.[9]
- **Acidification:** Cool the remaining aqueous solution in an ice bath. Carefully acidify the mixture to a pH of 2-3 by the slow, dropwise addition of 1M hydrochloric acid (HCl).[9] A white precipitate of o-toluic acid should form.
- **Isolation:** Collect the solid product by vacuum filtration using a Büchner funnel.[9]
- **Washing and Drying:** Wash the collected solid with cold distilled water to remove residual inorganic salts, then dry the product thoroughly.

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Caption: Base-catalyzed hydrolysis (saponification) of **Methyl o-toluate**.

## Applications

**Methyl o-toluate** is a versatile compound with applications in several industries:

- Fragrance and Flavors: Due to its pleasant floral scent, it is used as a fragrance ingredient in perfumes and cosmetics and as a flavoring agent.[2]
- Chemical Synthesis: It serves as a key intermediate in organic synthesis.[2] A notable application is its use in the preparation of 2-(azidomethyl)benzoic acid, a building block for pharmaceuticals and fine chemicals.[1][6][12]
- Solvent: It can be used as a solvent in the formulation of paints and coatings.[2]

## Safety Information

- Hazard Classification: Classified as a combustible liquid.[4] Some sources indicate it can cause skin and eye irritation.[3][8]
- Handling: Standard laboratory safety precautions should be observed, including wearing appropriate personal protective equipment (PPE) such as gloves and safety goggles.[13] Handle in a well-ventilated area and keep away from heat and ignition sources.[4]
- Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[4]

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

